molecular formula C10H10ClN3 B11895426 7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride

7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride

Cat. No.: B11895426
M. Wt: 207.66 g/mol
InChI Key: HJYSVWBXMHNRCN-UHFFFAOYSA-N
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Description

7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-methyl-1H-indole-3-carbonitrile
  • 5-Methyl-1H-indole-3-carbonitrile
  • 7-Amino-1H-indole-3-carbonitrile

Uniqueness

7-Amino-5-methyl-1H-indole-3-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

7-amino-5-methyl-1H-indole-3-carbonitrile;hydrochloride

InChI

InChI=1S/C10H9N3.ClH/c1-6-2-8-7(4-11)5-13-10(8)9(12)3-6;/h2-3,5,13H,12H2,1H3;1H

InChI Key

HJYSVWBXMHNRCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)N)NC=C2C#N.Cl

Origin of Product

United States

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